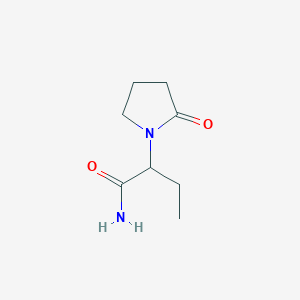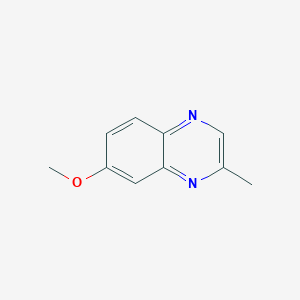
7-Methoxy-2-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methylquinoxaline is a heterocyclic organic compound that belongs to the class of quinoxalines. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 7-Methoxy-2-methylquinoxaline is not well understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA, leading to changes in their conformation and function. It has been suggested that the fluorescent properties of 7-Methoxy-2-methylquinoxaline are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
Biochemical And Physiological Effects
7-Methoxy-2-methylquinoxaline has been shown to have minimal toxicity and no significant physiological effects at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause cell death. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Methoxy-2-methylquinoxaline in lab experiments is its excellent photostability and high quantum yield, which make it an ideal fluorescent probe for imaging and tracking biological molecules. However, its limitations include its potential toxicity at high concentrations, which can interfere with cellular processes and cause cell death.
Future Directions
There are several future directions for the use of 7-Methoxy-2-methylquinoxaline in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biological molecules. Another direction is in the development of new inhibitors of protein kinase activity, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 7-Methoxy-2-methylquinoxaline and its potential interactions with biomolecules.
Synthesis Methods
The synthesis of 7-Methoxy-2-methylquinoxaline involves the reaction of 2-methylquinoxaline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
7-Methoxy-2-methylquinoxaline has been extensively used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, DNA, and RNA. It has been found to have excellent photostability and high quantum yield, making it a popular choice for imaging and tracking biological molecules in real-time. Additionally, it has been used as a probe for the detection of reactive oxygen species and as an inhibitor of protein kinase activity.
properties
CAS RN |
146294-18-0 |
|---|---|
Product Name |
7-Methoxy-2-methylquinoxaline |
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
7-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |
InChI Key |
SEDNDIKCVGDVQR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
synonyms |
Quinoxaline, 7-methoxy-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



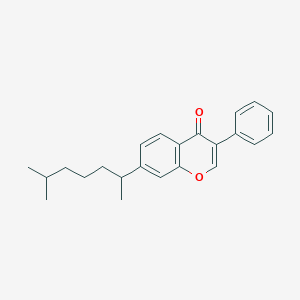
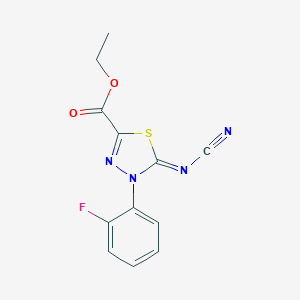
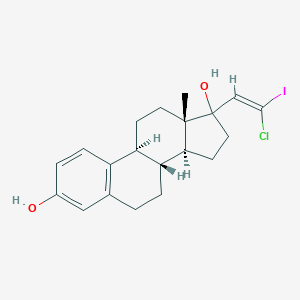
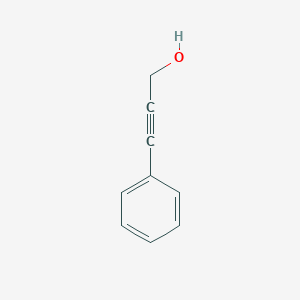
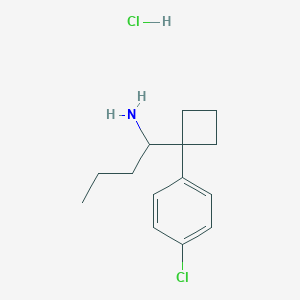

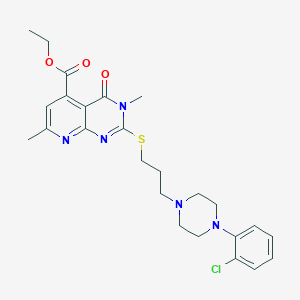
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
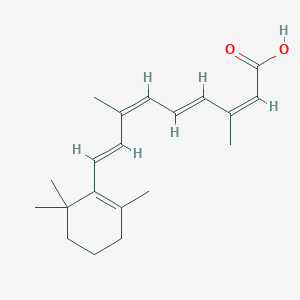
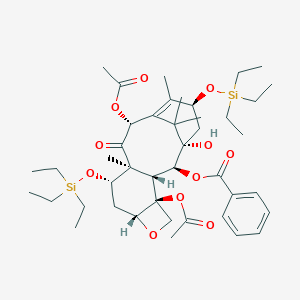
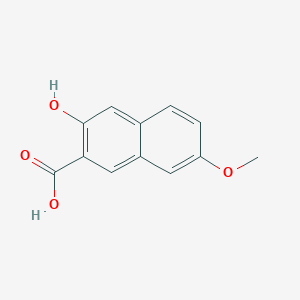
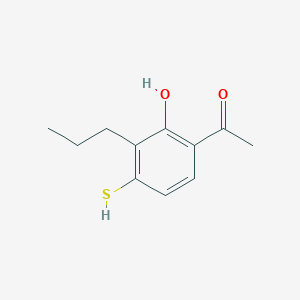
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
